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Compound of Interest

Compound Name: FKK

Cat. No.: B10801310 Get Quote

Disclaimer: The term "FKK compound" does not correspond to a clearly identifiable, single

chemical entity in publicly available scientific literature. Search results indicate potential

associations with various substances, including the multi-component traditional Chinese

medicine formula Fuzhengkangai (FZKA), the marine peptide Kahalalide F (KF), and a series

of synthetic ligands for the Free Fatty Acid 3 (FFA3) receptor. This guide synthesizes

information related to these distinct areas to provide a potential, albeit speculative, overview of

mechanisms that could be relevant.

Section 1: Potential Identity and Therapeutic
Context
The abbreviation "FKK" is not a standard designation for a specific compound in

pharmacological research. However, based on phonetic and contextual similarities in recent

literature, we will explore the mechanisms of compounds from two primary research areas:

oncology and metabolic disease.

Fuzhengkangai (FZKA) Formula in Oncology: FZKA is a traditional Chinese medicine

formulation that has shown therapeutic effects on non-small cell lung cancer (NSCLC)[1]. It

is not a single compound but a complex mixture of phytochemicals. Key active components

identified include Quercetin, Kaempferol, Luteolin, and Tanshinone IIA[1]. The mechanism of

FZKA is attributed to the synergistic action of these components on critical cancer signaling

pathways.
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Kahalalide F (KF) in Oncology: KF is a dehydroaminobutyric acid-containing peptide isolated

from a marine mollusk. It has been investigated for its anticancer properties, particularly in

prostate cancer[2]. Its mechanism is distinct from classical chemotherapy, inducing a non-

apoptotic form of cell death[2].

FFA3 Receptor Modulators in Metabolic Disease: A series of novel hexahydroquinolone-3-

carboxamides have been identified as allosteric modulators of the Free Fatty Acid 3 receptor

(FFA3), a G-protein coupled receptor involved in metabolic regulation[3]. One such

compound, 4-(furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-

carboxamide, acts as a selective positive allosteric modulator (PAM)-agonist of FFA3[3].

Section 2: Core Signaling Pathways and Mechanism
of Action
FZKA Formula: Multi-Target Inhibition of Pro-Survival
Pathways
The primary mechanism of the FZKA formula in NSCLC involves the simultaneous inhibition of

the PI3K-AKT and MAPK signaling pathways[1]. These pathways are central to cancer cell

proliferation, survival, and resistance to therapy.

PI3K-AKT Pathway: This pathway is a critical regulator of cell survival and growth. The active

components in FZKA, such as Quercetin, have been shown to significantly decrease the

ratio of phosphorylated AKT (p-AKT) to total AKT, indicating pathway inhibition[1].

MAPK/ERK Pathway: This pathway regulates cell proliferation and differentiation. FZKA

components also reduce the phosphorylation of ERK1/2, a key downstream effector of the

MAPK pathway[1].

The combined inhibition of these pathways leads to reduced viability and increased apoptosis

in cancer cells[1].
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Caption: FZKA components inhibit PI3K/AKT and MAPK pathways.
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Kahalalide F (KF): Oncosis-Mediated Cell Death
The mechanism of action for Kahalalide F is fundamentally different from many anticancer

agents as it does not rely on apoptosis. Instead, KF induces a form of necrotic cell death

known as oncosis[2].

This process is characterized by:

ATP Depletion: A rapid decrease in intracellular ATP levels.

Cell Swelling: Changes in the osmotic balance of the cell lead to cytoplasmic swelling and

vesiculation of organelles[2].

Membrane Damage: The compound is thought to induce changes in ion channel activity or

form new ion channels in the cell membrane, disrupting cellular integrity[2].

This mechanism suggests that KF targets cellular membranes and energy metabolism, leading

to a catastrophic failure of cellular homeostasis.
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Caption: Proposed workflow for Kahalalide F-induced oncosis.

Section 3: Quantitative Data Summary
Due to the disparate nature of the compounds, a direct comparison is not feasible. The

following tables summarize representative quantitative data found for the respective compound

classes.
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Table 1: Bioactivity of FZKA Formula Key Components

Compound Assay Type Cell Line Endpoint Result Reference

Quercetin
Cell
Viability

A549
(NSCLC)

Viability Reduction [1]

Kaempferol Cell Viability
A549

(NSCLC)
Viability Reduction [1]

Luteolin Cell Viability
A549

(NSCLC)
Viability Reduction [1]

Tanshinone

IIA
Cell Viability

A549

(NSCLC)
Viability Reduction [1]

Quercetin, et

al.
Western Blot

A549

(NSCLC)
p-AKT/AKT

Significant

Decrease
[1]

| Quercetin, et al. | Western Blot | A549 (NSCLC) | p-ERK/ERK | Significant Decrease |[1] |

Table 2: Bioactivity of FFA3 Receptor Modulators

Compound
Class

Assay Type Target Endpoint Result Reference

| Hexahydroquinolone-3-carboxamides | Allosteric Modulation | FFA3 Receptor | PAM-agonist

activity | Identified |[3] |

Section 4: Experimental Protocols
Protocol: Western Blot for Pathway Inhibition (as per
FZKA studies)
This protocol outlines the methodology used to determine the phosphorylation status of key

signaling proteins like AKT and ERK.
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Cell Culture and Treatment: A549 cells are cultured in appropriate media until they reach 70-

80% confluency. Cells are then treated with individual FZKA components (e.g., Quercetin,

Kaempferol) or a vehicle control for a specified time (e.g., 24-48 hours)[1].

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA

buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity

and phosphorylation status.

Protein Quantification: The total protein concentration in each lysate is determined using a

BCA protein assay to ensure equal loading.

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by

molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF)

membrane.

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to

prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary

antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g.,

anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody. The signal is detected using an enhanced

chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to

quantify the ratio of the phosphorylated protein to the total protein[1].

Protocol: Cell Viability Assay (MTT/WST-1)
This protocol is a standard method for assessing the effect of a compound on cell proliferation

and viability.

Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a predetermined

density (e.g., 5,000 cells/well) and allowed to adhere overnight.

Compound Treatment: The following day, the media is replaced with fresh media containing

serial dilutions of the test compound(s). A vehicle-only control is included. Cells are

incubated for a specified duration (e.g., 72 hours).
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Reagent Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) or a similar reagent like WST-1 is added to each well. Viable cells with active

mitochondrial dehydrogenases will metabolize the tetrazolium salt into a colored formazan

product.

Measurement: After a 2-4 hour incubation, the formazan crystals (if using MTT) are

solubilized with a solvent like DMSO. The absorbance of the colored solution is measured

using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

Data Analysis: The absorbance values are normalized to the vehicle control to determine the

percentage of cell viability. An IC50 value (the concentration at which 50% of cell growth is

inhibited) can be calculated by fitting the data to a dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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